molecular formula C8H17AsN4O2 B14610346 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate CAS No. 57344-70-4

2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate

Katalognummer: B14610346
CAS-Nummer: 57344-70-4
Molekulargewicht: 276.17 g/mol
InChI-Schlüssel: HGIHZOATHWEVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is a complex organoarsenic compound It is characterized by the presence of both arsenic and diazonium functional groups, which contribute to its unique chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(dimethylamino)arsine with ethoxyethenone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The arsenic center can be oxidized to form arsenic oxides.

    Reduction: The diazonium group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be employed under mild conditions.

Major Products Formed

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The arsenic center can interact with thiol groups in proteins, potentially disrupting their activity and leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(dimethylarsino)benzene: Another organoarsenic compound with similar reactivity but different structural features.

    Tris(dimethylamino)arsine: A related compound with three dimethylamino groups attached to arsenic.

Uniqueness

2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate is unique due to the presence of both diazonium and arsenic functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.

Eigenschaften

CAS-Nummer

57344-70-4

Molekularformel

C8H17AsN4O2

Molekulargewicht

276.17 g/mol

IUPAC-Name

ethyl 2-[bis(dimethylamino)arsanyl]-2-diazoacetate

InChI

InChI=1S/C8H17AsN4O2/c1-6-15-8(14)7(11-10)9(12(2)3)13(4)5/h6H2,1-5H3

InChI-Schlüssel

HGIHZOATHWEVHS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=[N+]=[N-])[As](N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.